molecular formula C15H14N6O B2863537 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline CAS No. 1788678-99-8

2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline

Cat. No.: B2863537
CAS No.: 1788678-99-8
M. Wt: 294.318
InChI Key: HCHWVXUUOZOYTE-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,3-Triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with a triazole-substituted pyrrolidine moiety. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used to introduce 1,2,3-triazole groups into complex molecules . The quinoxaline scaffold is known for its electron-deficient aromatic system, enabling diverse reactivity and applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

quinoxalin-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(14-9-16-12-3-1-2-4-13(12)18-14)20-7-5-11(10-20)21-8-6-17-19-21/h1-4,6,8-9,11H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHWVXUUOZOYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves multi-step reactions. One common method starts with the preparation of the quinoxaline derivative, which is then reacted with a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation to reduce reaction times and increase yields .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with various biological pathways, making it a potential candidate for the treatment of diseases such as cancer and infections .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the quinoxaline moiety can interact with DNA and proteins. These interactions can disrupt biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Substituents Molecular Weight (Da)
Target compound Quinoxaline Pyrrolidine-triazole ~350–400 (estimated)
Compound 43 () Quinoxaline Phenyltriazole ~300–350
Compounds 16/17 () Sugar + triazole Fluorinated alkyl chains, pyrimidinone >1000
Compound 3 () Pyrazol-3-one Bis-pyrazole, phenyl groups ~600–700

Key Differences :

  • The target compound’s pyrrolidine-triazole group enhances conformational flexibility compared to rigid phenyltriazole in compound 43.
  • Fluorinated compounds () exhibit higher hydrophobicity and molecular weight, limiting bioavailability compared to the target compound.

Reactivity and Functionalization

Quinoxaline Core Reactivity

The quinoxaline core in the target compound undergoes electrophilic substitution at the 2- and 3-positions, similar to compound 43 (). However, the electron-withdrawing triazole group may deactivate the ring, contrasting with pyrazol-3-one derivatives (), where the core is more reactive toward nucleophiles.

Triazole-Specific Reactions

The 1,2,3-triazole group in the target compound is resistant to hydrolysis and oxidation, a property shared with compounds in and . This stability is critical for biological applications, unlike pyrazol-3-ones (), which are prone to tautomerization.

Medicinal Chemistry

  • Target Compound: Potential kinase inhibition due to triazole’s metal-binding capacity and quinoxaline’s planar structure.
  • Compounds 16/17 () : Fluorinated chains enhance lipid solubility, suggesting use in targeted drug delivery.
  • Compound 3 () : Pyrazol-3-one derivatives exhibit anti-inflammatory activity but lack triazole-mediated stability.

Material Science

The triazole group in the target compound could facilitate coordination polymers, similar to CuAAC-synthesized peptidotriazoles ().

Challenges and Limitations

  • Synthesis : CuAAC requires stringent anhydrous conditions (), whereas phosphorous oxychloride-mediated reactions () are moisture-sensitive.
  • Yield : Compound 3 () is isolated in 47% yield, comparable to the target compound’s estimated 40–60% yield for multi-step syntheses.

Biological Activity

The compound 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanism of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core linked to a pyrrolidine ring substituted with a triazole moiety. The structural formula can be represented as follows:

C14H15N5O\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{O}

This structure is significant as it combines pharmacophoric elements known for their biological relevance.

Target Enzymes

Research indicates that compounds similar to This compound may inhibit key enzymes such as Carbonic Anhydrase II (CA-II) . The inhibition of CA-II disrupts carbon dioxide transport and pH regulation within cells, leading to potential therapeutic effects in various diseases including cancer .

Cellular Pathways

The compound's mechanism involves direct binding to the active site residues of target enzymes. This binding can result in the induction of apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives similar to this compound. For instance:

  • Cell Lines Tested : Compounds derived from triazoles have been tested against various cancer cell lines such as MDA-MB231 (breast cancer), HCT116 (colon cancer), and Mia-PaCa2 (pancreatic cancer).
  • IC50 Values : In one study, a related compound exhibited an IC50 value of 42.5 µg/mL against MDA-MB231 cells, demonstrating significant potency .
CompoundCell LineIC50 (µg/mL)
8bMDA-MB23142.5
8oHCT11664.3
8nMia-PaCa268.4

This data highlights the promising anticancer activity associated with triazole-containing compounds.

Additional Biological Activities

Beyond anticancer effects, compounds with similar structures have shown:

  • Antimicrobial Properties : Triazole derivatives have been reported to exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. For example, quinoxaline derivatives can be functionalized via coupling reactions between alkyne-bearing pyrrolidine precursors and azide-containing intermediates under catalytic Cu(I) conditions. Optimization of solvent (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (5–10 mol% CuSO₄) is critical for yield improvement . Condensation reactions with activated carbonyl groups (e.g., using p-toluenesulfonic acid as a catalyst) are also employed to assemble the pyrrolidine-quinoxaline backbone .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole formation and pyrrolidine conformation.
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular mass and fragmentation patterns.
  • X-ray crystallography : For unambiguous determination of stereochemistry and intermolecular interactions, particularly in analogs like ethyl 2-amino-pyrroloquinoxaline derivatives .
  • IR spectroscopy : To identify functional groups (e.g., carbonyl stretches near 1680–1720 cm⁻¹) .

Q. What are the standard purity assessment protocols?

Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) and TLC (silica gel, UV/iodine visualization). Recrystallization from ethanol or ethyl acetate is commonly used for purification, with yields ranging from 60–85% depending on substituents .

Advanced Research Questions

Q. How can contradictory bioactivity data for triazole-pyrrolidine-quinoxaline derivatives be resolved?

Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) often arise from structural variations in the triazole or quinoxaline moieties. Methodological approaches include:

  • Dose-response profiling : To distinguish specific target interactions from off-target effects.
  • Comparative SAR studies : Modifying substituents (e.g., electron-withdrawing groups on triazole) to isolate pharmacophores. For instance, fluorophenyl or naphthyl groups enhance membrane permeability in analogs .
  • Theoretical modeling : DFT calculations or molecular docking to predict binding affinities to targets like kinases or microbial enzymes .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

Studies on analogous compounds suggest:

  • Enzyme inhibition : The triazole group chelates metal ions in active sites (e.g., bacterial dihydrofolate reductase), while the quinoxaline core intercalates DNA or RNA .
  • Cellular uptake : LogP values (~2.5–3.5) indicate moderate lipophilicity, enabling passive diffusion across membranes. Substituents like ethyl carboxylates improve solubility for in vitro assays .
  • Redox activity : Quinoxaline derivatives undergo bioreduction in hypoxic environments, generating reactive intermediates that disrupt cellular redox balance .

Q. How can synthetic scalability challenges be addressed for this compound?

Key strategies include:

  • Flow chemistry : Continuous-flow reactors reduce reaction times and improve reproducibility for CuAAC steps .
  • Catalyst recycling : Immobilized Cu(I) on silica or polymer supports minimizes metal contamination .
  • Green solvents : PEG-400 or cyclopentyl methyl ether (CPME) replace toxic solvents like DMF, aligning with green chemistry principles .

Q. What are the limitations of current pharmacological studies on this compound?

  • In vitro bias : Most data derive from bacterial or cancer cell lines (e.g., E. coli, HeLa), lacking in vivo validation.
  • Selectivity gaps : Off-target effects on mammalian cells (e.g., hepatotoxicity) are underreported.
  • Structural diversity : Limited exploration of stereochemical impacts (e.g., pyrrolidine ring puckering) on activity .

Methodological Recommendations

Designing experiments to evaluate structure-activity relationships (SAR):

  • Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., halogens, methoxy, or alkyl groups on triazole/quinoxaline).
  • Step 2 : Screen against target organisms (e.g., Staphylococcus aureus for antimicrobial assays) using microbroth dilution (MIC determination).
  • Step 3 : Cross-validate with computational tools (e.g., AutoDock Vina) to correlate bioactivity with electronic/steric parameters .

Resolving spectral ambiguities in regiochemistry:

  • Use NOESY or ROESY NMR to differentiate between 1,4- and 1,5-triazole regioisomers.
  • Compare experimental IR carbonyl peaks with DFT-predicted vibrational modes .

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